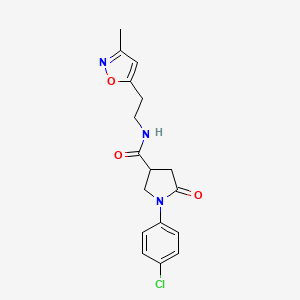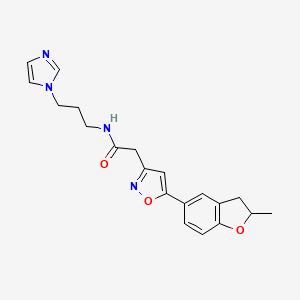![molecular formula C13H20N2 B2656818 [(2R)-1-benzylpiperidin-2-yl]methanamine CAS No. 139004-95-8](/img/structure/B2656818.png)
[(2R)-1-benzylpiperidin-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[(2R)-1-benzylpiperidin-2-yl]methanamine” is a chemical compound with the CAS Number: 139004-95-8 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of this compound is 204.32 . The InChI Code is 1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m1/s1 . This information can be used to analyze the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound this compound is a liquid at room temperature . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Neurotoxicity and Neuroprotection
Studies have delved into the neurotoxic effects of substances structurally related to "[(2R)-1-benzylpiperidin-2-yl]methanamine," such as methamphetamine, to understand their impact on the central nervous system. Chronic exposure to methamphetamine has been associated with damage to dopamine and serotonin systems in the brain, highlighting the neurotoxic potential of similar compounds. Research has also explored the neuroprotective mechanisms that might mitigate this damage, including the role of autophagy as a protective response against apoptotic cell death in endothelial cells, potentially mediated through specific receptors like the kappa opioid receptor (Ma et al., 2014).
Impact on Brain Structure and Function
Investigations into methamphetamine's effects offer insights into how similar compounds might alter brain structure and function. For instance, methamphetamine use has been shown to reduce dopamine transporter density in the brain, a change that can recover with protracted abstinence, suggesting the potential for reversibility of some neurotoxic effects with time (Volkow et al., 2001). Additionally, methamphetamine exposure has led to changes in gene expression and structural alterations in the cerebellum, emphasizing the widespread impact of such compounds beyond the commonly studied dopaminergic and serotonergic brain regions (Eskandarian Boroujeni et al., 2020).
Adaptation and Recovery
Research has shown that brain glutamate plus glutamine levels adapt during abstinence from chronic methamphetamine use, indicating dynamic abnormalities in the glutamatergic system that might also be relevant to substances like "this compound" (Ernst & Chang, 2008). These findings underscore the brain's capacity to recover from neurotoxic exposures and suggest avenues for therapeutic interventions aimed at normalizing neurotransmitter systems affected by drug use.
Safety and Hazards
properties
IUPAC Name |
[(2R)-1-benzylpiperidin-2-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWRQRNCULDABS-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@H](C1)CN)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2656736.png)

![Ethyl 2-[2-(cyclopropanecarbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2656741.png)

![tert-butyl 3-{[(E)-2-(2-furylcarbonyl)hydrazono]methyl}-1H-indole-1-carboxylate](/img/structure/B2656746.png)



![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2656751.png)
![4-({1-[(2-Piperidin-1-ylpyridin-3-yl)sulfonyl]piperidin-4-yl}carbonyl)morpholine](/img/structure/B2656754.png)


